4-(苄基氨基)-3-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

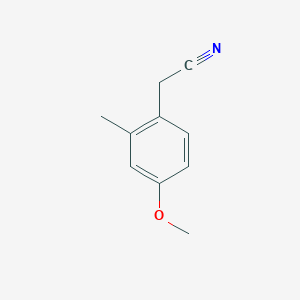

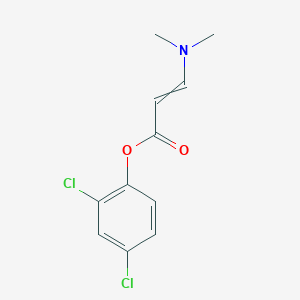

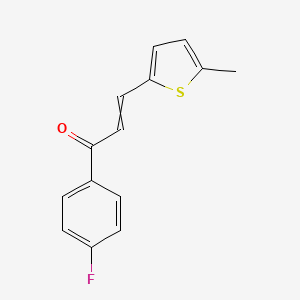

The compound 4-(Benzylamino)-3-nitrobenzoic acid is a derivative of benzoic acid, which is a significant structure in pharmaceutical chemistry due to its utility in the synthesis of various pharmaceutical intermediates. The presence of both an amino group and a nitro group on the benzene ring of benzoic acid introduces reactivity that can be exploited in different chemical reactions, leading to a wide range of potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-(Benzylamino)-3-nitrobenzoic acid often involves multi-step reactions starting from simpler benzoic acid derivatives. For instance, the synthesis of 3-methyl-4-n-butyrylamino-5-nitrobenzoic acid methyl ester, a related compound, is achieved through a series of reactions including esterification, catalytic hydrogenation, condensation, nitration, and refinement, as demonstrated in a study where the optimal process parameters were determined through pilot plant experiments . Similarly, the synthesis of N-phenylamino benzoic acid involves esterification, acetylation, and a subsequent reaction with copper dust and potassium carbonate, followed by steam distillation and acidification to yield the final product .

Molecular Structure Analysis

The molecular structure of 4-(Benzylamino)-3-nitrobenzoic acid and its derivatives can be complex, with the potential for hydrogen bonding and other intermolecular interactions. For example, the crystal structure of a related compound, 4-aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid, reveals a two-dimensional network formed by O—H⋯O and N—H⋯O hydrogen bonds, with additional stabilization from C—H⋯O hydrogen bonds and π–π stacking interactions . This suggests that 4-(Benzylamino)-3-nitrobenzoic acid could also exhibit interesting structural features conducive to crystallization and solid-state interactions.

Chemical Reactions Analysis

The presence of functional groups such as the amino and nitro groups in 4-(Benzylamino)-3-nitrobenzoic acid makes it a versatile intermediate for various chemical reactions. For instance, the amino group can participate in the formation of molecular adducts, as seen in the case of 4-aminobenzoic acid, which forms cocrystals with halo and nitro-substituted aromatic compounds . Additionally, the nitro group can be involved in the synthesis of novel compounds with potential antimicrobial and antioxidant activities, as demonstrated by the synthesis of novel triazolones from reactions involving a p-nitrobenzoxy derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Benzylamino)-3-nitrobenzoic acid can be inferred from related compounds. For example, the solubility, melting point, and crystalline structure can be significantly influenced by the presence of nitro and amino groups, which can form hydrogen bonds and affect the compound's polarity. The reactivity of the compound towards other chemicals, such as its behavior in acid-base reactions, can also be crucial for its applications in synthesis and pharmaceutical formulations.

科学研究应用

晶体学研究

已对4-(苄基氨基)-3-硝基苯甲酸及其衍生物进行了晶体学性质的研究。例如,分析了3,4-二氨基吡啶盐酸盐-4-硝基苯甲酸的结构,以了解其组分的平面性和晶体结构内的相互作用。这项研究突出了氢键和弱π-π相互作用在形成二维网络中的重要性 (Fun & Balasubramani, 2009)。

合成化学

在合成化学中,已经利用4-(苄基氨基)-3-硝基苯甲酸的衍生物进行了各种应用。该化合物已被用于取代的2-氨基甲基苯并咪唑固相合成 (Kilburn, Lau, & Jones, 2000)。此外,已记录了它在乙腈-水混合物中的溶剂效应和解离研究,为溶质-溶剂相互作用和分子内氢键的洞察提供了见解 (Niazi & Ali, 1990)。

药物研究

对相关硝基化合物4-溴甲基-3-硝基苯甲酸的稳定性进行了研究,重点关注其作为抗肿瘤剂的潜力。这项研究对于理解这类化合物在药物环境中的稳定性和降解至关重要 (de Freitas et al., 2014)。

作用机制

Target of Action

It is known that aromatic compounds containing the indole nucleus, which is structurally similar to the benzylamino group, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that the modification of the amino group can result in altered function in susceptible strains . The nitro group, being an electron-withdrawing group, may also influence the interaction of the compound with its targets.

Biochemical Pathways

For instance, they can influence the metabolism of amino acids, leading to changes in the production of various metabolites .

Result of Action

It can be inferred from related compounds that they can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

属性

IUPAC Name |

4-(benzylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)11-6-7-12(13(8-11)16(19)20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWBPKFWJZKZEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397199 |

Source

|

| Record name | 4-Benzylamino-3-nitro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylamino)-3-nitrobenzoic acid | |

CAS RN |

68502-37-4 |

Source

|

| Record name | 4-Benzylamino-3-nitro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)